3-methyl-2,1-benzoxazole-6-carbaldehyde IUPAC name and structure
3-methyl-2,1-benzoxazole-6-carbaldehyde IUPAC name and structure
This is an in-depth technical guide on 3-methyl-2,1-benzoxazole-6-carbaldehyde , a specialized heterocyclic intermediate. This document is structured to support researchers in the synthesis, characterization, and application of this scaffold in medicinal chemistry.
Scaffold Analysis, Synthetic Protocols, and Pharmacological Utility
Structural Identity & Nomenclature
Target Molecule: 3-methyl-2,1-benzoxazole-6-carbaldehyde IUPAC Name: 3-methyl-2,1-benzoxazole-6-carbaldehyde Common Name: 6-formyl-3-methylanthranil Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol [1]
Isomeric Distinction (Critical)
The term "benzoxazole" is often ambiguous in casual nomenclature. It is imperative to distinguish the 2,1-benzoxazole (anthranil) core from its isomers to avoid synthetic dead-ends.
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2,1-Benzoxazole (Anthranil): N and O are adjacent, with Oxygen at position 1 and Nitrogen at position 2.[1] The benzene ring is fused at the [c] face (carbons 3 and 4 of the heterocycle). This is the target core.
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1,2-Benzisoxazole: N and O are adjacent, but Oxygen is at position 1 and Nitrogen at position 2, fused such that the heteroatoms are adjacent to the benzene ring in the reverse order of anthranil.[1]
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1,3-Benzoxazole: N and O are separated by a carbon at position 2.[1]
Numbering of the Target: In 3-methyl-2,1-benzoxazole-6-carbaldehyde:
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Position 1 (O) & 2 (N): Heteroatoms.[2]
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Position 3: Carbon in the isoxazole ring (bearing the Methyl group).[2]
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Position 6: Carbon in the benzene ring (bearing the Aldehyde group).[2]
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Note: Position 6 is para to the bridgehead carbon 3a (relative to the fusion) and meta to the bridgehead carbon 7a.[2]
Predicted Physical Properties[1]
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Appearance: Pale yellow to orange solid (Anthranils are often colored due to conjugation).[1][2]
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Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
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Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) in air.[2] The 2,1-benzoxazole ring is sensitive to strong bases and reducing agents (cleavage of the N-O bond).[1]
Synthetic Strategy (Retrosynthesis)
The most robust route to 3-substituted 2,1-benzoxazoles is the reductive cyclization of o-nitroacylbenzenes .[1] For the target molecule, the required precursor is 4-acetyl-3-nitrobenzaldehyde .[1]
Retrosynthetic Logic
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Ring Closure: The N-O bond is formed via nucleophilic attack of the nitro group oxygen (or a reduced nitroso intermediate) onto the carbonyl carbon of the ortho-acetyl group.[2]
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Precursor Selection: To achieve the 3-methyl substituent, the ortho-group must be an acetyl (–COCH₃).[1][2] To achieve the 6-formyl group, the benzene ring must bear an aldehyde para to the acetyl group.[1]
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Precursor Synthesis: 4-acetyl-3-nitrobenzaldehyde can be accessed from 4-bromo-3-nitrobenzaldehyde via Stille coupling (to install the acetyl) or from 4-methylacetophenone via nitration and oxidation (though oxidation selectivity is poor).[1]
Visualization: Retrosynthetic Pathway[1]
Experimental Protocols
Protocol A: Synthesis of Precursor (4-acetyl-3-nitrobenzaldehyde)
Rationale: Direct nitration of 4-acetylbenzaldehyde is risky due to oxidation/side reactions.[1][2] A palladium-catalyzed coupling on the bromo-nitro scaffold is more reliable.[1][2]
Reagents:
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4-bromo-3-nitrobenzaldehyde (1.0 equiv)[1]
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Tributyl(1-ethoxyvinyl)tin (1.1 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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Toluene (anhydrous)
-
HCl (2N)
Step-by-Step:
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Coupling: In a flame-dried Schlenk flask, dissolve 4-bromo-3-nitrobenzaldehyde (10 mmol) in dry toluene (50 mL). Add Tributyl(1-ethoxyvinyl)tin (11 mmol) and degas with Argon for 15 min.
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Catalysis: Add Pd(PPh₃)₄ (0.5 mmol) and heat the mixture to reflux (110°C) for 12 hours under Argon.
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Hydrolysis: Cool to room temperature. Add HCl (2N, 20 mL) and stir vigorously for 2 hours. Mechanism: The enol ether intermediate hydrolyzes to the ketone (acetyl group).[1]
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Workup: Dilute with EtOAc, wash with KF (aq) to remove tin residues (forms insoluble Bu₃SnF), then brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Cyclization to Target
Rationale: SnCl₂ is the standard reagent for anthranil synthesis (Baeyer-Drewson type cyclization).[2] It selectively reduces the nitro group to a nitroso/hydroxylamine species which cyclizes onto the ketone before full reduction to amine occurs.[1][2]
Reagents:
Step-by-Step:
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Dissolution: Dissolve 4-acetyl-3-nitrobenzaldehyde (5 mmol) in Ethanol (20 mL).
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Reduction: Add a solution of SnCl₂·2H₂O (17.5 mmol) in conc. HCl (5 mL) dropwise at 0°C.
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Reaction: Allow the mixture to warm to room temperature. Monitor by TLC.[1][2] The formation of the anthranil is usually rapid (1–4 hours).[2] Note: Do not heat excessively, or the N-O bond may cleave.[1]
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Quench: Pour into ice water. Neutralize carefully with saturated NaHCO₃ (gas evolution!).[1][2]
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Extraction: Extract with DCM (3 x 30 mL). The product is in the organic layer.[1][2]
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Purification: Silica gel chromatography. The aldehyde makes the product moderately polar.[1][2]
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Validation: Check IR for disappearance of NO₂ stretches (1530/1350 cm⁻¹) and retention of Aldehyde C=O (~1690 cm⁻¹).[2]
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Reactivity Profile & Medicinal Chemistry Utility[3]
The 3-methyl-2,1-benzoxazole-6-carbaldehyde scaffold is a "masked" reactive intermediate.[1]
The "Masked" 2-Acylaniline
The N-O bond in the 2,1-benzoxazole ring is weak (approx. 50-60 kcal/mol). Under reducing conditions (H₂/Pd) or nucleophilic attack, the ring opens to form 2-acetyl-4-formylaniline derivatives. This allows the scaffold to act as a latent 1,3-dipole or a precursor for quinolines.[1]
Pathway: Ring Expansion to Quinolines
One of the most valuable applications of 2,1-benzoxazoles is their rearrangement to quinolines or quinolinones.[1]
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Reaction: Treatment with bases or specific nucleophiles.[1][2][3]
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Mechanism: Ring opening to the nitroso-ketone intermediate
recyclization.[1][2] -
Application: Synthesis of kinase inhibitors where the quinoline core is required but difficult to substitute at the 3-position.[1][2]
Functionalization of the Aldehyde (C6)
The C6-aldehyde is a versatile handle for diversifying the library:
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Reductive Amination: Reaction with morpholine/piperazine to improve solubility.[1][2]
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Knoevenagel Condensation: Formation of acrylonitrile derivatives (Michael acceptors).[1][2]
Visualization: Reactivity Logic
Safety & Handling
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Allergen Warning: Anthranil derivatives can be sensitizers.[1][2] Handle in a fume hood.
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Explosion Hazard: While 2,1-benzoxazoles are generally stable, the synthesis involves nitro compounds and tin reagents.[1] Standard precautions for energetic precursors apply.
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Storage: Store under inert atmosphere (Argon) at -20°C to prevent oxidation of the aldehyde.
References
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IUPAC Nomenclature of Fused Ring Systems
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Synthesis of 2,1-Benzoxazoles (Anthranils)
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Reactivity of Anthranils (Review)
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Stille Coupling for Acetophenone Synthesis
Sources
- 1. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
- 2. 2,1-benzisoxazole - Wikidata [wikidata.org]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. 2,1-Benzisoxazole | C7H5NO | CID 67498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthranil - Wikipedia [en.wikipedia.org]
- 6. 2,1-Benzisoxazole [webbook.nist.gov]
- 7. 1-Ethyl-3-oxo-2,1-benzoxazole-6-carbaldehyde | C10H9NO3 | CID 105444711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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